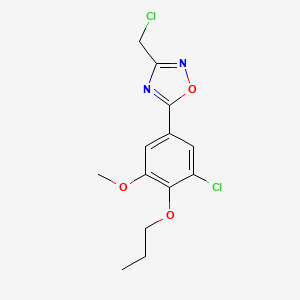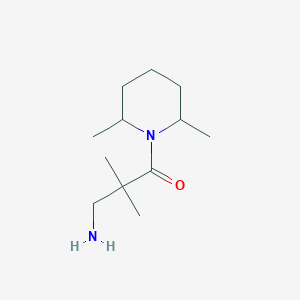![molecular formula C8H11NO B13196287 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is an organic compound with the molecular formula C₈H₁₁NO It is characterized by a cyclobutyl ring substituted with a methylamino group and a prop-2-yn-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated cyclobutyl compound.
Attachment of the Prop-2-yn-1-one Moiety: The final step involves the addition of the prop-2-yn-1-one moiety through a coupling reaction, such as the Sonogashira coupling, which typically requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.
1-Cyclobutyl-2-methylpropan-1-one: Lacks the methylamino group and the triple bond.
Uniqueness
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is unique due to its combination of a cyclobutyl ring, a methylamino group, and a prop-2-yn-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-[1-(methylamino)cyclobutyl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-3-7(10)8(9-2)5-4-6-8/h1,9H,4-6H2,2H3 |
Clé InChI |
XGPBHTDUNMKFGD-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCC1)C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


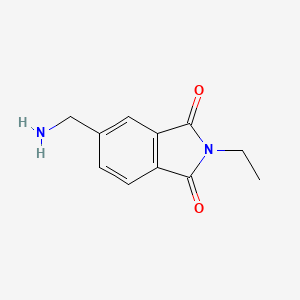
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)
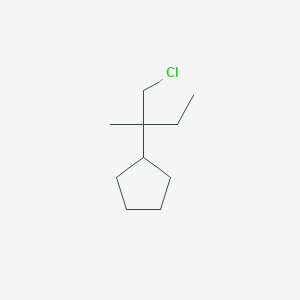
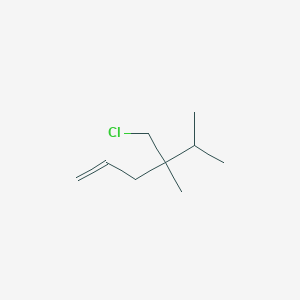
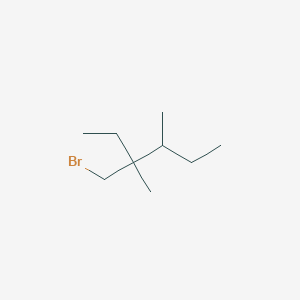
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
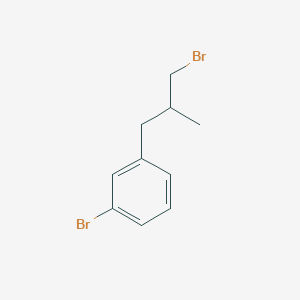
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
